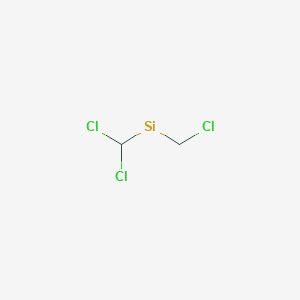
Chloromethyl(dichloromethyl)silicon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Chloromethyl)(dichloromethyl)silane, also known as dichloro(chloromethyl)methylsilane, is an organosilicon compound with the molecular formula C₂H₅Cl₃Si. This compound is characterized by the presence of both chloromethyl and dichloromethyl groups attached to a silicon atom. It is a colorless liquid with a boiling point of approximately 121-122°C . This compound is primarily used in the synthesis of other organosilicon compounds and as an intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: (Chloromethyl)(dichloromethyl)silane can be synthesized through the reaction of chloromethylsilane with dichloromethylsilane under controlled conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of (chloromethyl)(dichloromethyl)silane involves the chlorination of methylsilane derivatives. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Types of Reactions:
Substitution Reactions: (Chloromethyl)(dichloromethyl)silane undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Reduction: It can be reduced to form simpler organosilicon compounds.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Catalysts: Lewis acids or bases to facilitate substitution reactions.
Solvents: Non-polar solvents like toluene or hexane are commonly used.
Major Products Formed:
Silanols: Formed through hydrolysis.
Organosilicon Compounds: Various derivatives depending on the nucleophile used in substitution reactions.
科学研究应用
(Chloromethyl)(dichloromethyl)silane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surfaces and enhance biocompatibility.
作用机制
The mechanism of action of (chloromethyl)(dichloromethyl)silane involves its reactivity with nucleophiles, leading to the formation of new silicon-carbon or silicon-oxygen bonds. The molecular targets include various functional groups in organic molecules, allowing for the modification of these molecules to achieve desired properties. The pathways involved typically include nucleophilic substitution and hydrolysis reactions .
相似化合物的比较
Dichloromethylsilane: Similar in structure but lacks the chloromethyl group.
Chloromethylsilane: Contains only one chlorine atom attached to the silicon.
Dimethyldichlorosilane: Contains two methyl groups instead of chloromethyl and dichloromethyl groups.
Uniqueness: (Chloromethyl)(dichloromethyl)silane is unique due to the presence of both chloromethyl and dichloromethyl groups, which provide it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to its simpler counterparts .
属性
分子式 |
C2H3Cl3Si |
|---|---|
分子量 |
161.48 g/mol |
InChI |
InChI=1S/C2H3Cl3Si/c3-1-6-2(4)5/h2H,1H2 |
InChI 键 |
QZJMLSFFZPZGIV-UHFFFAOYSA-N |
规范 SMILES |
C([Si]C(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


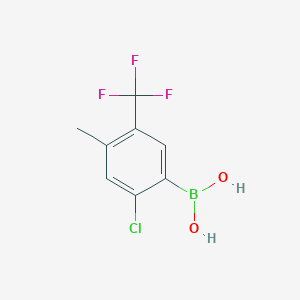
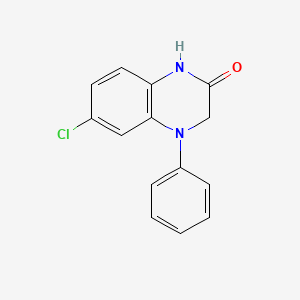

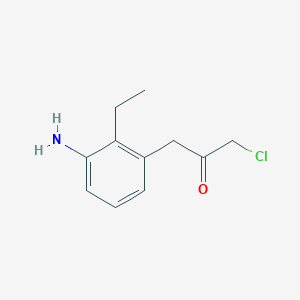
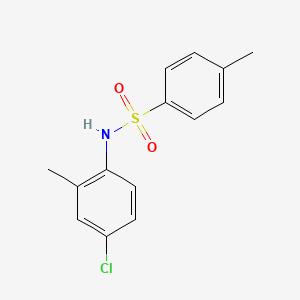
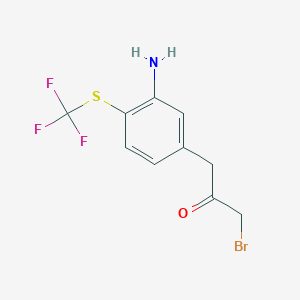

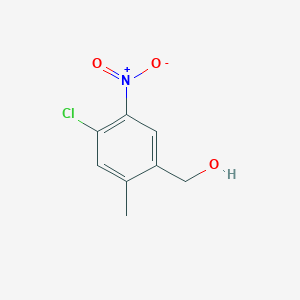
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine](/img/structure/B14068087.png)
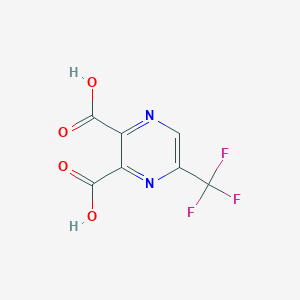
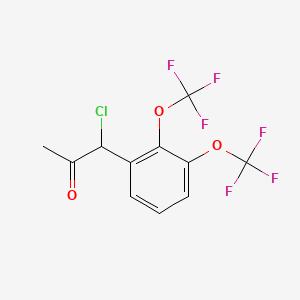
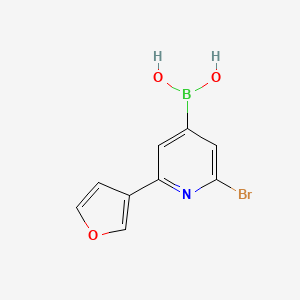
![3-(4-Phenoxyphenyl)-1-[(3R)-1-(phenylmethyl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14068117.png)

